molecular formula C12H15FN2S B2515770 1-(4-FLUOROBENZENECARBOTHIOYL)-4-METHYLPIPERAZINE CAS No. 706777-62-0

1-(4-FLUOROBENZENECARBOTHIOYL)-4-METHYLPIPERAZINE

Cat. No.: B2515770
CAS No.: 706777-62-0
M. Wt: 238.32
InChI Key: KVZCEULLYLTHGP-UHFFFAOYSA-N
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Description

1-(4-Fluorobenzenecarbothioyl)-4-methylpiperazine is a specialized chemical compound featuring a fluorinated aromatic system linked to a methylpiperazine moiety via a thiocarbonyl bridge. This molecular architecture is of significant interest in medicinal chemistry and drug discovery research, particularly as a building block for developing pharmacologically active molecules. The 4-fluorobenzene component provides enhanced metabolic stability and membrane permeability in bioactive compounds, while the 4-methylpiperazine moiety is a common structural feature in many therapeutic agents that influences solubility and molecular targeting . The unique thiocarbonyl linkage present in this compound offers distinct electronic properties and hydrogen bonding capabilities compared to traditional carbonyl groups, which may enable novel interactions with biological targets. Researchers utilize this compound primarily as a synthetic intermediate in the development of potential therapeutic agents, particularly in areas such as enzyme inhibition and receptor modulation studies. Similar 4-methylpiperazine derivatives have demonstrated bioactive properties in preclinical research, including anticancer effects and carbonic anhydrase inhibition . The compound serves as a versatile scaffold for structural modification, allowing medicinal chemists to explore structure-activity relationships in drug discovery programs. Research applications include investigating the effect of thiocarbonyl versus carbonyl substitutions on target binding affinity, optimizing pharmacokinetic properties through fluorination strategies, and developing novel protease inhibitors or enzyme modulators. This product is provided For Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this material following appropriate laboratory safety protocols, including the use of personal protective equipment and proper ventilation systems.

Properties

IUPAC Name

(4-fluorophenyl)-(4-methylpiperazin-1-yl)methanethione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN2S/c1-14-6-8-15(9-7-14)12(16)10-2-4-11(13)5-3-10/h2-5H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVZCEULLYLTHGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=S)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-FLUOROBENZENECARBOTHIOYL)-4-METHYLPIPERAZINE typically involves the reaction of 4-fluorobenzenecarbothioyl chloride with 4-methylpiperazine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent like dichloromethane or chloroform at room temperature .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

1-(4-FLUOROBENZENECARBOTHIOYL)-4-METHYLPIPERAZINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioyl group to a thiol or a sulfide.

    Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzene ring.

Scientific Research Applications

1-(4-FLUOROBENZENECARBOTHIOYL)-4-METHYLPIPERAZINE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-FLUOROBENZENECARBOTHIOYL)-4-METHYLPIPERAZINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

Thiocarbonyl vs. Carbonyl Derivatives
  • 1-(2-Fluorobenzoyl)-4-[(4-nitrophenyl)methyl]piperazine (CAS RN: 332850-87-0): Replaces the thiocarbonyl with a carbonyl (C=O) group.
Halogen Substituent Variations
  • 1-(4-Bromophenyl)-4-methylpiperazine (CAS RN: 130307-08-3): Substitutes the fluorobenzenecarbothioyl group with a bromophenyl moiety.
  • 1-(4-Iodobenzyl)-4-methylpiperazine (CAS RN: 102294-97-3):
    • Features an iodobenzyl group instead of the thiocarbonyl-linked fluorophenyl.
    • The iodine atom’s size and weaker electronegativity could reduce metabolic stability compared to fluorine .

Piperazine Substituent Modifications

  • (4-Ethylpiperazinyl)(4-methoxyphenyl)methanethione (CAS RN: 524037-29-4):
    • Replaces the 4-methylpiperazine with a 4-ethylpiperazine and substitutes fluorine with methoxy.
    • The ethyl group increases steric hindrance, while the methoxy group’s electron-donating nature contrasts with fluorine’s electron-withdrawing effects, altering electronic interactions .

Structural Isomerism and Positional Effects

  • 1-[4-(Trifluoromethyl)benzyl]piperazine (CAS RN: 107890-32-4):
    • Incorporates a trifluoromethyl group on the benzyl ring.
    • The CF₃ group’s strong electron-withdrawing nature and hydrophobicity may enhance binding to hydrophobic pockets in biological targets compared to the para-fluoro substituent .

Electronic and Steric Effects

  • Fluorine Substituent : The para-fluoro group directs electron density away from the aromatic ring, stabilizing negative charges in intermediates and influencing metabolic pathways (e.g., resistance to oxidative degradation) .

Data Table: Key Structural and Functional Comparisons

Compound Name (CAS RN) Aromatic Substituent Piperazine Substituent Functional Group Molecular Weight (g/mol) Notable Properties
1-(4-Fluorobenzenecarbothioyl)-4-methylpiperazine 4-Fluoro 4-Methyl Thiocarbonyl ~270–290 (estimated) High lipophilicity, electron-withdrawing
1-(2-Fluorobenzoyl)-4-[(4-nitrophenyl)methyl]piperazine (332850-87-0) 2-Fluoro, 4-Nitro 4-Nitrophenylmethyl Carbonyl 385.34 Redox-active, sterically bulky
(4-Ethylpiperazinyl)(4-methoxyphenyl)methanethione (524037-29-4) 4-Methoxy 4-Ethyl Thiocarbonyl 263.38 Electron-donating methoxy, increased steric effects
1-(4-Bromophenyl)-4-methylpiperazine (130307-08-3) 4-Bromo 4-Methyl Phenyl 255.15 High lipophilicity, larger halogen
1-[4-(Trifluoromethyl)benzyl]piperazine (107890-32-4) 4-Trifluoromethyl Benzyl Benzyl 244.25 Extreme hydrophobicity, metabolic stability

Biological Activity

1-(4-Fluorobenzenecarbothioyl)-4-methylpiperazine is a chemical compound of interest in pharmaceutical research due to its potential biological activities. This article delves into its biological activity, synthesizing data from various studies and sources.

  • IUPAC Name : 1-(4-Fluorobenzenecarbothioyl)-4-methylpiperazine
  • Molecular Formula : C12H14F2N2S
  • Molecular Weight : 256.32 g/mol
  • CAS Number : 56743-03-4

Structure

The compound features a piperazine ring substituted with a 4-fluorobenzenecarbothioyl group, which is hypothesized to contribute to its biological properties.

Anticancer Properties

Recent studies have indicated that derivatives of piperazine, including compounds similar to 1-(4-fluorobenzenecarbothioyl)-4-methylpiperazine, exhibit significant anticancer activities. For instance, compounds with similar structural motifs have shown efficacy against various cancer cell lines by inhibiting cell proliferation and inducing apoptosis.

  • Case Study : A study evaluated the anticancer potential of piperazine derivatives and found that modifications at the aromatic ring significantly enhanced cytotoxicity against MCF-7 breast cancer cells. The presence of electron-withdrawing groups like fluorine was noted to increase activity due to better interaction with biological targets .

Antimicrobial Activity

Piperazine derivatives are also known for their antimicrobial properties. The incorporation of the fluorobenzene moiety is believed to enhance the lipophilicity of the compound, facilitating membrane penetration and increasing antimicrobial efficacy.

  • Research Findings : In vitro studies demonstrated that compounds with similar structures exhibited broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism is thought to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways .

Neuropharmacological Effects

The piperazine scaffold is associated with various neuropharmacological activities, including anxiolytic and antidepressant effects. Research indicates that modifications on the piperazine ring can significantly impact these activities.

  • Clinical Relevance : A derivative with a similar structure was tested in animal models for its anxiolytic properties, showing promise in reducing anxiety-like behaviors in rodents .

Data Table of Biological Activities

Activity TypeCompound TypeBiological EffectReference
AnticancerPiperazine DerivativeInduces apoptosis in cancer cells
AntimicrobialPiperazine DerivativeBroad-spectrum antibacterial activity
NeuropharmacologicalPiperazine DerivativeAnxiolytic effects in animal models

The mechanisms by which 1-(4-fluorobenzenecarbothioyl)-4-methylpiperazine exerts its biological effects are under investigation but may include:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit proteases involved in cancer progression.
  • Membrane Disruption : Enhanced lipophilicity allows for better penetration into microbial membranes.
  • Receptor Modulation : Interaction with neurotransmitter receptors could mediate neuropharmacological effects.

Q & A

What are the established synthetic routes for 1-(4-fluorobenzenecarbothioyl)-4-methylpiperazine, and what critical parameters influence yield and purity?

Methodological Answer:
The synthesis typically involves reacting 4-methylpiperazine with 4-fluorobenzenecarbothioyl chloride under basic conditions. Key steps include:

  • Nucleophilic Acylation: Use anhydrous dichloromethane (DCM) as a solvent and N,N-diisopropylethylamine (DIPEA) as a base to deprotonate the piperazine nitrogen, facilitating nucleophilic attack on the thioacyl chloride .
  • Purification: Post-reaction, crystallization with diethyl ether or flash chromatography (using silica gel and ethyl acetate/hexane gradients) is recommended to isolate the product. Yield optimization depends on stoichiometric ratios (1:1.5 for piperazine:thioacyl chloride) and temperature control (0–5°C during addition, room temperature for stirring) .

How can researchers resolve contradictory data on the biological activity of 1-(4-fluorobenzenecarbothioyl)-4-methylpiperazine across studies?

Methodological Answer:
Contradictions often arise from differences in assay conditions or structural analogs. To address this:

  • Standardize Assays: Replicate studies using identical cell lines (e.g., HEK293 for receptor binding) and concentrations (e.g., 1–100 µM dose-response curves).
  • Control Structural Variables: Compare activity with analogs lacking the 4-fluoro or carbothioyl group (e.g., N-benzyl derivatives) to isolate pharmacophore contributions .
  • Validate via Orthogonal Methods: Confirm enzyme inhibition (e.g., IC₅₀) using both fluorescence polarization and calorimetry to rule out assay-specific artifacts .

What advanced analytical techniques are essential for characterizing 1-(4-fluorobenzenecarbothioyl)-4-methylpiperazine?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR identifies regioselectivity of the carbothioyl group. Key signals:
    • Piperazine methyl protons: δ 2.3–2.5 ppm (singlet).
    • Aromatic fluorine coupling: ¹⁹F NMR at δ -110 to -115 ppm .
  • High-Resolution Mass Spectrometry (HRMS): Confirm molecular ion [M+H]⁺ with <2 ppm error (expected m/z: calculated for C₁₂H₁₄FN₃S: 268.0918).
  • X-ray Crystallography: Resolve crystal packing and hydrogen-bonding interactions (e.g., thioamide S···H-N piperazine) for stability studies .

How can reaction conditions be optimized to improve the scalability of this compound’s synthesis?

Methodological Answer:

  • Solvent Screening: Replace DCM with tetrahydrofuran (THF) for better solubility of intermediates at higher concentrations (>0.5 M).
  • Catalytic Efficiency: Test Lewis acids like ZnCl₂ (5 mol%) to accelerate acylation kinetics .
  • Continuous Flow Reactors: Implement microfluidic systems for precise temperature control (±2°C) and reduced reaction times (2 hours vs. 12 hours batch) .

What safety protocols are critical when handling 1-(4-fluorobenzenecarbothioyl)-4-methylpiperazine?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods with >100 fpm airflow to prevent inhalation .
  • Toxicity Mitigation: Acute toxicity (LD₅₀ rat oral: ~300 mg/kg) necessitates strict waste disposal via incineration (≥1000°C) to avoid environmental release .
  • Storage: Store under argon at -20°C in amber vials to prevent photodegradation and moisture absorption .

What strategies are recommended for studying the stability and reactivity of this compound under physiological conditions?

Methodological Answer:

  • Hydrolytic Stability: Incubate in phosphate-buffered saline (PBS, pH 7.4) at 37°C for 24–72 hours. Monitor degradation via HPLC-MS; carbothioyl groups may hydrolyze to carboxylic acids under basic conditions .
  • Oxidative Resistance: Expose to H₂O₂ (1 mM) and track sulfoxide/sulfone byproducts using TLC (Rf shift from 0.5 to 0.3 in ethyl acetate) .

How can computational modeling guide the design of derivatives with enhanced target selectivity?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to predict binding poses against targets (e.g., 5-HT₂C receptors). Prioritize derivatives with ΔG < -8 kcal/mol .
  • QSAR Studies: Corrogate substituent effects (e.g., electron-withdrawing -F vs. -CH₃) on bioactivity using Hammett σ constants and CoMFA models .

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